4,4'-Dimethylbiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90464. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

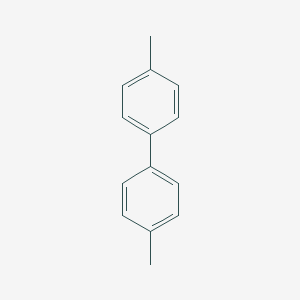

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTDESRVPFKCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210195 | |

| Record name | 4,4'-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-33-2 | |

| Record name | Di-p-tolyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIMETHYLBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J314QOJ2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,4'-Dimethylbiphenyl

CAS Number: 613-33-2

This technical guide provides an in-depth overview of 4,4'-Dimethylbiphenyl, a versatile aromatic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical and physical properties, synthesis, analysis, and its role in various applications.

Core Chemical and Physical Properties

This compound, also known as p,p'-bitoluene, is a biphenyl derivative with the chemical formula C14H14.[1][2][3] It presents as a white to light yellow crystalline powder.[4] This compound is a key intermediate in organic synthesis, particularly for high-performance polymers and liquid crystals.[5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 613-33-2 | [1][5][6][7] |

| Molecular Formula | C14H14 | [1][2][3][5] |

| Molecular Weight | 182.26 g/mol | [1][2][3][6] |

| Melting Point | 118-120 °C | [2][8] |

| Boiling Point | 295 °C | [2][8] |

| Appearance | White to light yellow powder/crystal | [4] |

| LogP | 5.09 | [5] |

Solubility Profile

This compound exhibits solubility in a range of organic solvents while being insoluble in water.[5][9]

| Solvent | Solubility | Reference |

| Water | Insoluble | [5][9] |

| Ether | Soluble | [5] |

| Acetone | Soluble | [5] |

| Benzene | Soluble | [5] |

| Carbon Disulfide | Soluble | [5] |

| Ethanol | Slightly Soluble | [5] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the coupling of p-tolyl magnesium bromide in the presence of a suitable catalyst. Below is a detailed experimental protocol for one such synthesis.

Grignard Reagent Coupling Method

This method involves the preparation of a Grignard reagent from 4-bromotoluene, followed by a thallium(I) bromide-mediated coupling reaction.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

4-bromotoluene

-

Thallium(I) bromide

-

Anhydrous benzene

-

0.1 N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Alumina

Experimental Protocol:

-

Grignard Reagent Formation: In a three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, place magnesium turnings and anhydrous THF. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Coupling Reaction: In a separate flask, prepare a slurry of thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere. Rapidly add the prepared (4-methylphenyl)magnesium bromide solution to the slurry.

-

Reflux and Work-up: Reflux the reaction mixture with stirring for 4 hours under nitrogen. After cooling, filter the mixture to remove metallic thallium. Wash the organic layer sequentially with 0.1 N hydrochloric acid and water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product is then dissolved in a minimal amount of benzene and purified by column chromatography on alumina, eluting with benzene.

Analytical Methodologies

The purity and characterization of this compound are typically assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 column (e.g., Newcrom R1)[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[7]

-

Detection: UV detection is suitable for this aromatic compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with significant applications.

Precursor for Polymer Synthesis

It is used in the preparation of biphenyl-4,4'-dicarboxylic acid, a monomer utilized in the synthesis of linear long-chain polymers through polycondensation reactions.[9]

Intermediate in Chemical Synthesis

This compound is a starting material for the synthesis of other valuable chemicals. For instance, it can be selectively photooxygenated to produce 4-(4'-methylphenyl)benzaldehyde.[9]

Role in Drug Development

While this compound itself is not typically the active pharmaceutical ingredient, its derivatives have shown biological activity. Notably, Dimethyl biphenyl-4,4'-dicarboxylate, which can be synthesized from this compound, is known as a hepatoprotectant.[6] This derivative is reported to induce a signal transduction pathway similar to that of interferon.[6]

Biological Activity and Signaling Pathways

Direct biological activity and specific signaling pathway interactions for this compound are not extensively documented in publicly available literature. The primary biological relevance of this compound currently lies in its role as a precursor to biologically active derivatives.

As mentioned, its dicarboxylate derivative has been studied for its hepatoprotective effects and its potential to modulate interferon-like signaling pathways.[6] However, no specific signaling pathways directly modulated by this compound have been identified. Further research is required to elucidate any intrinsic biological activities of the parent compound.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as a combustible liquid and appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 4,4′-二甲基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4,4'-Dimethoxy-2,2'-dimethylbiphenyl | C16H18O2 | CID 618028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4,4’-Dimethylbiphenyl | SIELC Technologies [sielc.com]

- 8. rsc.org [rsc.org]

- 9. This compound | 613-33-2 [chemicalbook.com]

An In-depth Technical Guide to 4,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Dimethylbiphenyl, along with detailed experimental protocols for its synthesis and analysis.

Core Properties of this compound

This compound, also known as p,p'-bitolyl, is a biphenyl derivative with the chemical formula C14H14.[1][2][3] It is a solid at room temperature and finds applications in the synthesis of various organic compounds, including polymers and liquid crystals.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C14H14 | [1][2][3] |

| Molecular Weight | 182.26 g/mol | [1][2][4] |

| Melting Point | 118-120 °C | [4] |

| Boiling Point | 295 °C | [4] |

| CAS Registry Number | 613-33-2 | [1] |

Structural and Naming Convention

The structure of this compound consists of two phenyl rings connected by a single bond, with a methyl group attached to the fourth carbon (para position) of each ring. The following diagram illustrates this structural relationship.

Caption: Logical relationship between the chemical structure and IUPAC name of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical literature.

Synthesis of this compound via Grignard Reagent

This protocol describes the synthesis of this compound from 4-bromotoluene using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

4-bromotoluene

-

Thallium(I) bromide

-

Anhydrous benzene

-

0.1 N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Alumina

Procedure:

-

Grignard Reagent Preparation: In a three-necked, round-bottomed flask equipped with a dropping funnel and a condenser, place magnesium turnings and anhydrous THF. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction. Once the initial vigorous reaction subsides, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux.

-

Coupling Reaction: In a separate three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a gas-inlet tube, prepare a slurry of thallium(I) bromide in anhydrous benzene under a dry nitrogen atmosphere. Rapidly add the prepared (4-methylphenyl)magnesium bromide solution to the thallium(I) bromide slurry.

-

Reflux and Work-up: Reflux the reaction mixture with stirring for 4 hours under a nitrogen atmosphere. After cooling, filter the mixture and wash the collected metallic thallium with diethyl ether.

-

Extraction and Drying: Wash the organic layer with 0.1 N hydrochloric acid and then with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the organic solvent by distillation under reduced pressure. Dissolve the crude product in benzene and filter it through a short column of alumina, eluting with benzene to obtain the purified this compound.[1]

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds. This protocol outlines the synthesis of this compound using this reaction.

Materials:

-

4-Bromotoluene

-

4-Methylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., toluene, water)

General Procedure:

-

Reaction Setup: In a reaction vessel, combine 4-bromotoluene, 4-methylphenylboronic acid, the palladium catalyst, and the base in the chosen solvent system.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the appropriate temperature (typically 80-100 °C) and stir for a specified time until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up: After cooling the reaction mixture to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the purity of this compound.

Instrumentation and Conditions:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase.[5] For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as an additive instead of phosphoric acid.[5]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

General Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the mobile phase at a constant flow rate.

-

Data Analysis: The purity of the sample is determined by integrating the peak area of the chromatogram.

The following diagram outlines a general workflow for the synthesis and analysis of this compound.

Caption: General experimental workflow for the synthesis and subsequent HPLC analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4,4'-Dimethylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dimethylbiphenyl in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development, where it may serve as a key intermediate or building block. This document offers both qualitative and quantitative insights, detailed experimental methodologies for solubility determination, and a discussion of predictive models.

Introduction to this compound

This compound is an aromatic hydrocarbon consisting of two phenyl rings linked by a single bond, with a methyl group substituted at the 4 and 4' positions. Its nonpolar nature, arising from the hydrocarbon backbone, largely dictates its solubility characteristics. It is known to be practically insoluble in water but exhibits good solubility in a range of organic solvents.[1][2] This property is fundamental to its handling, purification, and reaction chemistry.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like," its solubility is expected to be significant in nonpolar and moderately polar organic solvents. For the purpose of this guide, a representative table of solubility is presented. These values should be considered illustrative and are intended to provide a comparative framework. For mission-critical applications, experimental verification is strongly recommended.

Table 1: Representative Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) - Representative | Solubility (mol/L) - Representative |

| n-Hexane | 1.88 | 5.2 | 0.285 |

| Toluene | 2.38 | 25.8 | 1.416 |

| Chloroform | 4.81 | 35.1 | 1.926 |

| Ethyl Acetate | 6.02 | 15.4 | 0.845 |

| Acetone | 20.7 | 10.2 | 0.560 |

| Ethanol | 24.5 | 3.5 | 0.192 |

| Methanol | 32.7 | 1.8 | 0.099 |

Note: The values presented in this table are representative and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocols describe two common and reliable methods for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent: the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated at a constant temperature (e.g., using a shaker bath) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the excess solid to settle. Centrifugation can be employed to facilitate a more complete separation.

-

Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the solute to sublime.

-

Mass Determination: Once the solvent is completely removed, the container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

References

Spectroscopic Profile of 4,4'-Dimethylbiphenyl: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dimethylbiphenyl, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.47 | d | 4H | Ar-H |

| 7.22 | d | 4H | Ar-H |

| 2.37 | s | 6H | -CH₃ |

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 138.2 | Ar-C (quaternary) |

| 136.8 | Ar-C (quaternary) |

| 129.4 | Ar-CH |

| 126.8 | Ar-CH |

| 21.1 | -CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic) |

| ~1600 | C=C stretch (aromatic) |

| ~810 | C-H bend (para-disubstituted aromatic) |

Sample State: Solution (10% in CCl₄ for 3800-1330 cm⁻¹ and 10% in CS₂ for 1330-400 cm⁻¹)[3]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100 | [M]⁺ (Molecular Ion) |

| 167 | ~80 | [M-CH₃]⁺ |

| 152 | ~40 | [M-2CH₃]⁺ |

Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of this compound (approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of about 0.6-0.7 mL in a clean NMR tube.[6][7] The solution must be homogeneous.

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a specific frequency for the nucleus of interest (e.g., 400 MHz for ¹H NMR).[2] Before data acquisition, the instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which in turn enhances the resolution of the spectra.[7] Standard pulse sequences are used to acquire the Free Induction Decay (FID), which is then Fourier transformed to obtain the frequency-domain spectrum.[8]

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, a common preparation method is to dissolve the compound in a solvent that has minimal interference in the IR region of interest.[3] Alternatively, a solid sample can be prepared as a mull by grinding a small amount of the sample with a mulling agent (e.g., Nujol) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[9] Another method involves pressing a mixture of the sample and dry KBr powder into a thin, transparent pellet.

Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer.[10] A beam of infrared radiation is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber. The resulting data is processed by Fourier transformation to generate the infrared spectrum.[11]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[12] In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron ionization), leading to the formation of a positively charged molecular ion and various fragment ions.[13]

Mass Analysis and Detection: The generated ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. A magnetic field deflects the ions, with lighter ions being deflected more than heavier ones.[13] A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.[14]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound(613-33-2) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. fiveable.me [fiveable.me]

Synthesis of 4,4'-Dimethylbiphenyl from p-Tolyl Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4,4'-dimethylbiphenyl, a valuable building block in the development of pharmaceuticals, advanced materials, and liquid crystals. The focus is on the coupling of p-tolyl precursors, detailing various established methodologies, including the Ullmann, Suzuki-Miyaura, and Kumada couplings. This document presents a comparative analysis of these methods through tabulated quantitative data and provides detailed experimental protocols for key reactions. Furthermore, reaction mechanisms are illustrated using logical diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound, also known as 4,4'-bitolyl, is a key structural motif in many functional molecules. Its rigid, planar backbone and the presence of methyl groups make it a versatile precursor for the synthesis of more complex molecules with tailored electronic and steric properties. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community. This guide explores the most common and effective methods for its preparation from readily available p-tolyl precursors.

Synthetic Methodologies and Data Presentation

Several cross-coupling reactions have been successfully employed for the synthesis of this compound. The choice of method often depends on factors such as substrate availability, functional group tolerance, desired yield, and reaction conditions. This section summarizes the quantitative data for the most prominent synthetic strategies.

| Synthetic Method | p-Tolyl Precursor 1 | p-Tolyl Precursor 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Palladium-Catalyzed Coupling | p-Bromotoluene | Sodium p-toluenesulfinate | Palladium acetate, 1,2-bis(diphenylphosphino)ethane | N-methyl-2-pyrrolidone | 150 | 8 | 86 | [1] |

| Ullmann Reaction | 4-Halotoluene | 4-Halotoluene | Copper | - | High | - | 54-60 | [2] |

| Suzuki-Miyaura Coupling | p-Tolylboronic acid | 4-Bromotoluene | Palladium complex | DMF | - | - | 73 (conversion) | [3] |

| Grignard Coupling | (4-Methylphenyl)magnesium bromide | (4-Methylphenyl)magnesium bromide | Thallium(I) bromide | - | Reflux | 4 | ~95 (Grignard yield) | [2] |

| Bio-based Route | 2-Methylfuran (precursor to DMBF) | Ethylene | Phosphoric acid on silica (P-SiO2) | - | - | - | 83 | [4][5] |

| Bio-based Route (intensified) | 2-Methylfuran (precursor to DMBF) | Ethylene | La(OTf)3 | 1,4-Dioxane | 180 | 20 | >95 (conversion) | [6] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods cited in this guide.

Palladium-Catalyzed Synthesis from p-Bromotoluene and Sodium p-toluenesulfinate[1]

-

Reaction Setup: In a 100 ml round-bottom flask, combine sodium p-toluenesulfinate (3.56 g, 20 mmol), p-bromotoluene (3.42 g, 20 mmol), palladium acetate (0.0225 g, 0.1 mmol), 1,2-bis(diphenylphosphino)ethane (0.0478 g, 0.12 mmol), and calcium oxide (6.73 g, 120 mmol).

-

Solvent Addition: Add 60 ml of N-methyl-2-pyrrolidone to the flask.

-

Reaction Conditions: Heat the reaction mixture to 150°C under a nitrogen gas stream for 8 hours.

-

Analysis: After the reaction is complete, the mixture is analyzed by high-performance liquid chromatography to determine the yield of this compound.

Suzuki-Miyaura Coupling of p-Tolylboronic Acid and 4-Bromotoluene (General Procedure)[3][7]

-

Reaction Setup: In a reaction vessel, charge the required amounts of 4-bromotoluene, p-tolylboronic acid, a palladium catalyst (e.g., PdCl2(dppf)), and a base (e.g., 2 M Na2CO3).

-

Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of toluene and dioxane.

-

Degassing: Degas the mixture to remove oxygen.

-

Reaction Conditions: Stir the reaction mixture at 85°C under a nitrogen atmosphere for 4 hours.

-

Work-up: Upon completion, filter the mixture through Celite. Separate the organic layer and concentrate it. The resulting residue can be purified by silica gel column chromatography.

Kumada Coupling via p-Tolyl Grignard Reagent (General Procedure)[8][9][10]

-

Grignard Reagent Formation: Prepare p-tolylmagnesium bromide by reacting p-bromotoluene with magnesium turnings in anhydrous THF under an inert atmosphere. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start.

-

Coupling Reaction: In a separate flask, dissolve the aryl halide coupling partner and a nickel or palladium catalyst (e.g., NiCl2(dppe)) in THF.

-

Addition: Slowly add the freshly prepared p-tolylmagnesium bromide solution to the catalyst mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Reaction Mechanisms and Workflows

To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the catalytic cycles and logical workflows of the described reactions.

Caption: Catalytic cycle of the Ullmann coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Kumada coupling reaction.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-tolyl precursors can be achieved through a variety of reliable and high-yielding methods. Palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, offer mild conditions and broad functional group tolerance, making them highly versatile. The Kumada coupling, utilizing Grignard reagents, is a powerful and cost-effective alternative. The classical Ullmann reaction, while requiring harsher conditions, remains a viable option, particularly for large-scale synthesis. More recently, bio-based routes starting from renewable resources like 2-methylfuran are emerging as sustainable alternatives. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, and available starting materials. This guide provides the necessary technical details to aid researchers in making informed decisions for the efficient synthesis of this compound.

References

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling for 4,4'-Dimethylbiphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, prized for its versatility and efficiency in forging carbon-carbon bonds. This technical guide delves into the intricate mechanism of this Nobel Prize-winning reaction, with a specific focus on the synthesis of 4,4'-dimethylbiphenyl, a key structural motif in various advanced materials and pharmaceutical compounds. This document provides a comprehensive overview of the catalytic cycle, detailed experimental protocols, and a quantitative analysis of reaction parameters to aid researchers in optimizing this pivotal transformation.

The Core Mechanism: A Palladium-Catalyzed Triad

The synthesis of this compound via the Suzuki-Miyaura coupling hinges on a catalytic cycle driven by a palladium complex. The reaction couples an organoboron species, typically 4-tolylboronic acid, with an aryl halide, such as 4-bromotoluene or 4-iodotoluene. The entire process can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (e.g., 4-bromotoluene) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) species.[3] This initial phase is often the rate-determining step of the overall reaction.

2. Transmetalation: Following oxidative addition, the crucial carbon-carbon bond-forming precursor is assembled through transmetalation. In this step, the organic group from the organoboron reagent (the 4-tolyl group from 4-tolylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

3. Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) complex—the two 4-tolyl groups—are coupled to form the desired product, this compound. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Visualizing the Catalytic Cycle

The intricate dance of the palladium catalyst and the reacting species can be visualized through a signaling pathway diagram.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes representative quantitative data from various literature sources.

| Aryl Halide | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Iodotoluene | Pd(OAc)₂ (0.2) | - | K₂CO₃ (2.5) | Acetone/H₂O | 25 | 0.5 | >99[1] |

| 4-Chlorotoluene | Pd₂(dba)₃ (1) / XPhos (2) | XPhos | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 91 |

| 4-Bromotoluene | Pd/C (1.4) | - | K₂CO₃ (2) | DMF/H₂O | 100 (MW) | 1.5 | 92[5] |

| 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 20 | 85[6] |

Experimental Protocols

A generalized yet detailed experimental workflow is crucial for the successful synthesis of this compound. The following protocol is a composite of established methodologies.[7][8][9][10][11]

General Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Methodologies

Materials:

-

4-Bromotoluene or 4-Iodotoluene (1.0 equiv.)

-

4-Tolylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) (0.1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, Acetone)

-

Deionized water (if using a biphasic system)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 4-tolylboronic acid, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent(s). If a biphasic system is used, add the organic solvent first, followed by degassed water. Finally, add the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solid catalyst like Pd/C is used, filter the mixture through a pad of celite. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

This in-depth guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this compound via the Suzuki-Miyaura coupling. By understanding the core mechanism and the influence of various reaction parameters, researchers can effectively harness this powerful tool for their synthetic endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. diva-portal.org [diva-portal.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

Thermochemical Profile of 4,4'-Dimethylbiphenyl: A Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for 4,4'-dimethylbiphenyl. The information is compiled from peer-reviewed scientific literature and established chemical databases, targeting researchers, scientists, and professionals in drug development. This document presents quantitative data in structured tables, details the experimental protocols used for their determination, and includes visualizations to illustrate the workflow of thermochemical data acquisition.

Physicochemical Properties

This compound, also known as p,p'-bitolyl, is a biphenyl derivative with the chemical formula C14H14 and a molecular weight of 182.26 g/mol .[1] It exists as a powder at room temperature and has a melting point in the range of 118-120 °C and a boiling point of approximately 295 °C.[2]

Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound at standard conditions (T = 298.15 K and p° = 0.1 MPa), unless otherwise specified.

Table 1: Enthalpies of Formation, Combustion, and Sublimation

| Parameter | Symbol (State) | Value (kJ/mol) | Reference |

| Standard Molar Enthalpy of Formation | ΔfH° (solid) | -69.2 ± 3.4 | [Ribeiro da Silva et al., 1997][3] |

| Standard Molar Enthalpy of Formation | ΔfH° (gas) | 22.3 ± 3.6 | [Ribeiro da Silva et al., 1997][3] |

| Standard Molar Enthalpy of Combustion | ΔcH° (solid) | -7500.5 ± 3.3 | [Ribeiro da Silva et al., 1997][3] |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | 91.5 ± 1.0 | [Ribeiro da Silva et al., 1997][3] |

Table 2: Heat Capacity and Thermodynamic Functions

| Parameter | Symbol (State) | Value (J/K·mol) | Reference |

| Molar Heat Capacity (at 298.15 K) | Cp,m (solid) | 225.9 | [Efimova et al., 2010][4] |

| Standard Entropy (at 298.15 K) | S° (solid) | 249.2 | [Efimova et al., 2010][4] |

| Enthalpy (H°(298.15 K) - H°(0 K)) | H° (solid) | 38.45 kJ/mol | [Efimova et al., 2010][4] |

| Gibbs Energy (G°(298.15 K) - H°(0 K)) / T | G° (solid) | -120.0 | [Efimova et al., 2010][4] |

Experimental Protocols

The thermochemical data presented in this guide were primarily determined using static-bomb combustion calorimetry and Calvet microcalorimetry.

Static-Bomb Combustion Calorimetry

The standard molar enthalpy of combustion of this compound was determined by static-bomb combustion calorimetry.[5][6][7]

Methodology:

-

Sample Preparation: A purified sample of this compound, obtained from a commercial source, was further purified by repeated vacuum sublimation.[6][7] The purity was confirmed by elemental microanalysis, ensuring the ratio of recovered carbon dioxide to the calculated amount was close to unity (0.9996 ± 0.0004).[6]

-

Calorimeter Calibration: The energy equivalent of the calorimeter was determined by the combustion of benzoic acid (NBS standard reference sample 39i) with a certified massic energy of combustion.

-

Combustion Experiment: A known mass of the sample was placed in a silica crucible within a calorimetric bomb. The bomb was filled with purified oxygen to a pressure of 3.04 MPa, and 1 cm³ of deionized water was added to ensure saturation of the final atmosphere. The sample was ignited by a platinum wire connected to a cotton-thread fuse.

-

Data Analysis: The corrected temperature rise of the calorimeter system was measured, and the standard specific energy of combustion was calculated. The standard molar enthalpy of combustion was then derived from these values.

Calvet Microcalorimetry

The standard molar enthalpy of sublimation was determined using a Calvet microcalorimeter.[5][7]

Methodology:

-

Vapor Pressure Measurement: The vapor pressures of this compound at different temperatures were measured using the Knudsen effusion method.

-

Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at 298.15 K was derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Data Determination Workflow

The following diagram illustrates the experimental workflow for determining the standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) for this compound.

Caption: Workflow for determining the gaseous enthalpy of formation.

References

- 1. This compound [webbook.nist.gov]

- 2. 4,4 -Dimethylbiphenyl 97 613-33-2 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4′-dimethylbiphenyl, 4,4′-dimethyl-2,2′-bipyridine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4′-dimethylbiphenyl, 4,4′-dimethyl-2,2′-bipyridine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Crystal Structure of 4,4'-Dimethylbiphenyl: A Search for Definitive Structural Data

Despite a comprehensive search of chemical and crystallographic databases and the scientific literature, a complete, experimentally determined single-crystal X-ray structure of 4,4'-dimethylbiphenyl, also known as 4,4'-bitolyl, could not be located. This technical overview summarizes the available information and the current limitations in providing a detailed guide on its crystal structure.

While numerous studies reference the physical and chemical properties of this compound, and crystallographic data for many related biphenyl derivatives are readily available, a specific Crystallographic Information File (CIF) or a publication detailing the precise atomic coordinates, unit cell dimensions, and space group for the title compound remains elusive in prominent databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

Available Data and Inferences

Limited experimental data regarding the solid-state structure of this compound can be inferred from spectroscopic and physical property measurements. These properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ | |

| Molecular Weight | 182.26 g/mol | |

| Melting Point | 121-124 °C | |

| Boiling Point | 297-299 °C | |

| Appearance | White to off-white crystalline powder |

The planarity of the biphenyl system is a key structural feature. In the solid state, the torsion angle between the two phenyl rings is influenced by a balance between intramolecular steric hindrance from the ortho-hydrogens, which favors a twisted conformation, and intermolecular packing forces, which can favor a more planar arrangement. For unsubstituted biphenyl, the torsion angle in the gas phase is approximately 44°, while in the crystalline state, it adopts a planar conformation. The methyl groups in the 4 and 4' positions are not expected to introduce significant steric hindrance that would prevent a near-planar conformation in the solid state. However, without experimental crystallographic data, the exact torsion angle and the packing arrangement of the molecules in the crystal lattice cannot be definitively determined.

Experimental Protocols: A General Approach

While a specific experimental protocol for the crystal structure determination of this compound cannot be cited, a general methodology for such an analysis would involve the following steps. A workflow for this process is illustrated in the diagram below.

1. Crystallization: Single crystals of this compound suitable for X-ray diffraction would first need to be grown. A common method would be slow evaporation of a saturated solution. A variety of solvents would be screened, such as ethanol, methanol, acetone, or toluene, to find conditions that yield well-formed, single crystals of sufficient size and quality.

2. X-ray Data Collection: A selected crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to reduce thermal motion of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) would be directed at the crystal. As the crystal is rotated, a detector would record the diffraction pattern, which consists of the positions and intensities of the diffracted X-ray beams.

3. Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the crystal lattice would then be determined using direct methods or Patterson methods. This initial structural model would be refined against the experimental data to improve the fit between the calculated and observed diffraction intensities. This refinement process would yield the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Conclusion

The absence of a publicly available, fully determined crystal structure for this compound prevents the creation of an in-depth technical guide as originally requested. While the general properties of the molecule are known, the precise details of its solid-state arrangement, which are crucial for researchers in materials science and drug development, remain unconfirmed by single-crystal X-ray diffraction. The scientific community would benefit from the determination and deposition of the crystal structure of this fundamental biphenyl derivative to fill this gap in the structural chemistry landscape.

An In-depth Technical Guide to the Health and Safety of 4,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The toxicological properties of 4,4'-Dimethylbiphenyl have not been fully investigated. All handling of this chemical should be performed by trained personnel with appropriate personal protective equipment in a controlled laboratory setting.

Executive Summary

This compound is a biphenyl derivative with applications in the synthesis of polymers and other organic compounds. While comprehensive toxicological data is limited, available information suggests that it poses a risk of serious eye irritation and slight skin irritation. Due to the absence of extensive testing, a precautionary approach is warranted when handling this compound. This guide provides a summary of the available health and safety information, outlines relevant experimental protocols for toxicological assessment, and presents a hypothetical metabolic pathway based on the metabolism of related biphenyl compounds.

Hazard Identification and Classification

Based on the limited available data, this compound is not currently classified under GHS for most hazard categories. However, experimental data from studies on analogous substances submitted to the European Chemicals Agency (ECHA) indicate a potential for significant eye and skin irritation[1][2].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 613-33-2 | [3] |

| EC Number | 210-337-7 | [3] |

| Molecular Formula | C₁₄H₁₄ | [3] |

| Molecular Weight | 182.26 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 118-120 °C | [4] |

| Boiling Point | 295 °C | [4] |

| Water Solubility | Insoluble | [4] |

Toxicological Information

Acute Toxicity

Quantitative data for acute oral, dermal, or inhalation toxicity (LD50/LC50) for this compound are not available in the reviewed literature.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Data not available | Oral | Data not available | Not classified | |

| LD50 | Data not available | Dermal | Data not available | Not classified | |

| LC50 | Data not available | Inhalation | Data not available | Not classified |

Irritation and Corrosivity

Skin Irritation: An in vivo study on rabbits, following a protocol similar to OECD Guideline 404, indicated that a related substance is "slightly irritant" to the skin[2].

Eye Irritation: An in vivo study on rabbits, following OECD Guideline 405, resulted in the classification of a related substance as a "severe irritant" to the eye[1]. Observations included scattered or diffuse corneal opacity, iridial inflammation, and moderate to minimal conjunctival irritation that persisted in some cases for up to 21 days[1]. Another study on a single rabbit showed severe conjunctival irritation within four hours of instillation, leading to the conclusion of "Irreversible effects on the eye, Cat 1"[5].

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Slightly irritant | Not classified | [2] |

| Eye Irritation | Rabbit | Severe irritant | GHS Category 1 | [1][5] |

Genotoxicity

No definitive in vitro or in vivo genotoxicity data for this compound were found. Standard assays to assess this endpoint include the Ames test (bacterial reverse mutation assay), in vitro chromosome aberration test, and in vivo micronucleus test.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without S9 | Data not available | |

| In vitro Chromosome Aberration | Mammalian cells | With and without S9 | Data not available | |

| In vivo Micronucleus Test | Rodent | Not applicable | Data not available |

Repeated Dose Toxicity

Data on the effects of repeated exposure to this compound are not available.

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described in the OECD Guidelines for the Testing of Chemicals. The following sections provide an overview of the methodologies relevant to the available data for biphenyl compounds.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: Albino rabbit.

-

Procedure: A small area of the animal's fur is clipped. The test substance (0.5 g for solids) is applied to a small area of skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.

-

Classification: The classification is based on the mean scores for erythema and edema over the observation period.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if the effects are not reversible.

-

Scoring: The severity of the observed effects is scored according to the Draize scale.

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions.

Metabolic Pathways and Signaling

No specific signaling pathways associated with the toxicity of this compound have been identified. However, based on studies of biphenyl and its derivatives, metabolism is expected to proceed via cytochrome P450 (CYP) enzymes in the liver[3].

Hypothetical Metabolic Pathway

The primary metabolic pathway for biphenyl compounds is hydroxylation, catalyzed by CYP enzymes[3]. For this compound, it is hypothesized that metabolism is initiated by the oxidation of one of the methyl groups to a benzyl alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. Aromatic hydroxylation of the biphenyl rings is also a likely metabolic route.

Figure 1: Hypothetical metabolic pathway of this compound.

First Aid Measures

The following first aid measures are recommended based on general chemical safety principles:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Personal Protective Equipment

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Diagrams

Figure 2: General workflow for toxicological assessment of a chemical.

References

Methodological & Application

Synthesis of Biphenyl-4,4'-dicarboxylic Acid from 4,4'-Dimethylbiphenyl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of biphenyl-4,4'-dicarboxylic acid from 4,4'-dimethylbiphenyl. Two primary oxidative methods are presented: a high-yield catalytic oxidation using a cobalt-manganese-bromide catalyst system, suitable for large-scale synthesis, and a classic laboratory-scale oxidation using potassium permanganate. This guide includes a comparative analysis of the two methods, detailed step-by-step protocols, and a process workflow diagram to facilitate successful synthesis for research and development purposes.

Introduction

Biphenyl-4,4'-dicarboxylic acid is a valuable rigid, linear bifunctional molecule. It serves as a crucial monomer in the synthesis of high-performance polymers such as polyesters and polyamides, which exhibit excellent thermal stability and mechanical properties. Furthermore, its derivatives are of significant interest in the pharmaceutical industry and in the development of liquid crystals and metal-organic frameworks (MOFs). The synthesis of biphenyl-4,4'-dicarboxylic acid is most commonly achieved through the oxidation of the more readily available precursor, this compound. The selection of the appropriate synthetic route is critical and depends on factors such as the desired scale, yield, purity, and available laboratory equipment.

Comparative Analysis of Synthetic Methods

The two principal methods for the oxidation of this compound to biphenyl-4,4'-dicarboxylic acid are catalytic oxidation and oxidation with strong oxidizing agents like potassium permanganate. The choice between these methods will depend on the specific requirements of the researcher.

| Parameter | Catalytic Oxidation (Co/Mn/Br) | Potassium Permanganate (KMnO₄) Oxidation |

| Oxidizing Agent | Molecular Oxygen (from air) | Potassium Permanganate |

| Catalyst | Cobalt Acetate, Manganese Acetate, Potassium Bromide | None |

| Solvent | Glacial Acetic Acid | Water or Aqueous Pyridine |

| Typical Yield | High (often >90%)[1] | Moderate to High (can be variable) |

| Reaction Conditions | High temperature (reflux), controlled oxygen flow[2] | Reflux, potentially under microwave irradiation[3] |

| Purity of Crude Product | Generally high, requires purification[2] | Contains significant amounts of manganese dioxide |

| Work-up & Purification | Filtration, washing, recrystallization, potential decolorization[2] | Filtration of MnO₂, acidification, recrystallization |

| Scalability | Highly scalable for industrial production[2] | More suited for laboratory-scale synthesis |

| Advantages | High yield, uses air as the ultimate oxidant, well-established for large scale. | Readily available and inexpensive reagents, simpler setup. |

| Disadvantages | Requires a specific catalyst system, higher temperatures. | Formation of fine manganese dioxide precipitate can be difficult to filter[4], potential for over-oxidation. |

Experimental Protocols

Protocol 1: Catalytic Oxidation of this compound using a Co/Mn/Br System

This protocol is adapted from a large-scale industrial synthesis and is suitable for producing high-purity biphenyl-4,4'-dicarboxylic acid in high yields.[2]

Materials:

-

This compound

-

Anhydrous Glacial Acetic Acid

-

Cobalt Acetate Tetrahydrate

-

Manganese Acetate Tetrahydrate

-

Potassium Bromide

-

Acetic Anhydride

-

Activated Carbon

-

Liquid Caustic Soda (Sodium Hydroxide solution)

-

30% Sulfuric Acid

-

Deionized Water

-

Reaction vessel equipped with a reflux condenser, gas inlet (for oxygen or air), thermometer, and mechanical stirrer.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine anhydrous glacial acetic acid, this compound, cobalt acetate, manganese acetate, and potassium bromide.

-

Reaction Initiation: Begin vigorous stirring and introduce a steady flow of oxygen or air into the reaction mixture. Heat the mixture to reflux.

-

Reaction Progression: After approximately 5 hours of reflux, carefully add acetic anhydride to the reaction mixture. Continue the reflux for an additional 7-10 hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature to allow for the crystallization of the crude biphenyl-4,4'-dicarboxylic acid. Filter the precipitate and wash it thoroughly with water.

-

Purification:

-

Decolorization of Mother Liquor (Optional): The filtrate (mother liquor) can be treated with activated carbon at 80-90°C for 40 minutes to decolorize it for potential reuse of the catalyst and solvent.

-

Purification of Crude Product: Suspend the crude product in water and add liquid caustic soda to dissolve it, adjusting the pH to approximately 7. Heat the solution to 70-80°C and add activated carbon. Stir for 30 minutes to decolorize the solution and then perform a hot filtration.

-

Precipitation of Pure Product: Transfer the hot filtrate to a clean vessel and slowly add 30% sulfuric acid dropwise with stirring until the pH reaches 1. This will precipitate the pure biphenyl-4,4'-dicarboxylic acid.

-

-

Final Product Isolation: Filter the purified product, wash it with deionized water until the washings are neutral, and then dry it in an oven to obtain the final product. A purity of >99% can be achieved with this method.[2]

Protocol 2: Laboratory-Scale Oxidation of this compound using Potassium Permanganate

This protocol is adapted from a procedure for the oxidation of a similar substrate and is well-suited for smaller-scale laboratory synthesis.[3]

Materials:

-

This compound

-

Potassium Permanganate (KMnO₄)

-

Deionized Water

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Metabisulfite (optional, for work-up)

-

Celite or other filter aid (optional)

-

Microwave reactor or a round-bottomed flask with a reflux condenser and heating mantle.

Procedure:

-

Reaction Setup: In a microwave reactor vessel or a round-bottomed flask, add this compound and deionized water.

-

Addition of Oxidant: While stirring, add potassium permanganate in small portions. A molar ratio of approximately 4.5 moles of KMnO₄ per mole of this compound is a good starting point.

-

Reaction:

-

Microwave Method: Heat the mixture in a microwave reactor at a suitable power level (e.g., 375 W) for approximately 30 minutes.[3]

-

Conventional Heating: Heat the mixture to reflux and maintain the reflux for several hours until the purple color of the permanganate has disappeared. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

-

-

Work-up and Isolation:

-

Removal of Manganese Dioxide: The brown precipitate of manganese dioxide (MnO₂) must be removed. This can be challenging due to its fine particle size.[4]

-

Method A (Direct Filtration): Filter the hot reaction mixture through a pad of Celite or another filter aid to remove the MnO₂. Wash the filter cake with hot water.

-

Method B (Reductive Work-up): Cool the reaction mixture and add sodium metabisulfite until the brown precipitate dissolves, forming a clear solution of Mn²⁺ salts.

-

-

Precipitation of the Product: Cool the filtrate in an ice-water bath and carefully acidify it with concentrated sulfuric acid or hydrochloric acid until the pH is acidic (pH ~1-2). The biphenyl-4,4'-dicarboxylic acid will precipitate as a white solid.

-

-

Purification: Filter the precipitated product, wash it thoroughly with cold deionized water, and then recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Visualizing the Experimental Workflow

To aid in the understanding of the synthetic processes, the following diagrams illustrate the key steps in each protocol.

Caption: Catalytic Oxidation Workflow Diagram.

Caption: Potassium Permanganate Oxidation Workflow.

Conclusion

The synthesis of biphenyl-4,4'-dicarboxylic acid from this compound is a fundamental transformation for accessing a key building block in materials science and medicinal chemistry. The catalytic oxidation method offers high yields and scalability, making it ideal for large-scale production. In contrast, the potassium permanganate oxidation provides a viable and accessible alternative for laboratory-scale synthesis. The detailed protocols and comparative data presented in this document are intended to equip researchers with the necessary information to select and successfully implement the most appropriate synthetic strategy for their specific needs. Careful execution of the described procedures and purification steps will yield high-purity biphenyl-4,4'-dicarboxylic acid for further application.

References

- 1. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. davidpublisher.com [davidpublisher.com]

- 4. experimental chemistry - How do I filter a solution of very fine manganese dioxide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Application of 4,4'-Dimethylbiphenyl in Polycondensation Reactions: A Detailed Guide for Researchers

For Immediate Release

This document provides comprehensive application notes and detailed experimental protocols for the use of 4,4'-dimethylbiphenyl derivatives in polycondensation reactions, specifically focusing on the synthesis of high-performance aromatic-aliphatic polyamides. This guide is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who are interested in creating novel polymers with enhanced thermal stability and solubility.

Introduction to this compound in Polymer Synthesis

This compound serves as a valuable precursor for the synthesis of specialized monomers used in polycondensation reactions. While not typically used as a direct monomer, its derivatives, particularly dicarboxylic acids, are instrumental in the production of advanced polymers such as polyamides and polyesters. The biphenyl moiety imparts rigidity and thermal stability to the polymer backbone, while the methyl groups can be functionalized to introduce flexible linkages or other desired functionalities. This unique combination allows for the creation of polymers with a favorable balance of properties, including high thermal resistance and improved processability.

One notable application is the synthesis of polyamides from 4,4'-bis(4-carboxymethylene)biphenyl, a dicarboxylic acid derived from 4,4'-diacetylbiphenyl. The incorporation of methylene spacer groups into the polymer backbone enhances solubility in common organic solvents without compromising the high thermal stability conferred by the aromatic structure.[1][2]

Application Notes

The primary application of this compound in the context of polycondensation is its conversion to the monomer 4,4'-bis(4-carboxymethylene)biphenyl. This diacid is then polymerized with various aromatic diamines to yield polyamides with desirable properties.

Key Features of Polyamides Derived from 4,4'-bis(4-carboxymethylene)biphenyl:

-

High Thermal Stability: These polyamides exhibit excellent thermal resistance, with 10% weight loss temperatures ranging from 497°C to 710°C, depending on the specific diamine used and the atmosphere (air or nitrogen).[1][2]

-

Amorphous Nature: X-ray diffraction studies have shown that these polymers are generally amorphous, which contributes to their good solubility.[1][2]

-

Good Solubility: The presence of methylene spacer groups in the polymer backbone disrupts chain packing, leading to enhanced solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[1][2]

-

High Glass Transition Temperatures (Tg): The glass transition temperatures of these polyamides are typically in the range of 210°C to 261°C, indicating their suitability for high-temperature applications.[1][2]

These properties make the resulting polyamides attractive for applications requiring high-performance materials, such as in the aerospace, electronics, and automotive industries, as well as for the development of advanced membranes and coatings.

Experimental Protocols

This section provides detailed protocols for the synthesis of the monomer, 4,4'-bis(4-carboxymethylene)biphenyl, and its subsequent polycondensation with an aromatic diamine to form a polyamide.

Protocol 1: Synthesis of Monomer - 4,4'-bis(4-carboxymethylene)biphenyl

This protocol describes the two-step synthesis of the diacid monomer starting from biphenyl. The first step is a Friedel-Crafts acylation to produce 4,4'-diacetylbiphenyl, followed by a Willgerodt-Kindler reaction to convert the acetyl groups to carboxymethylene groups.

Workflow for Monomer Synthesis:

References

Application Notes and Protocols: 4,4'-Dimethylbiphenyl as a Monomer for High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-dimethylbiphenyl as a precursor for synthesizing high-performance polyamides and polyesters. This document details the synthesis of key monomers derived from this compound, their subsequent polymerization, and the thermal, mechanical, and chemical properties of the resulting polymers. Detailed experimental protocols and visual workflows are included to guide researchers in the development of novel materials for advanced applications.

Introduction

High-performance polymers are essential materials in demanding applications that require exceptional thermal stability, mechanical strength, and chemical resistance.[1] Aromatic polyamides and polyesters, in particular, are known for their outstanding properties, making them suitable for use in aerospace, electronics, and biomedical devices.[2][3] this compound is a versatile starting material that can be functionalized into various monomers for the synthesis of these advanced polymers. The rigid biphenyl unit in the polymer backbone imparts high thermal stability and mechanical strength.[3]

This document focuses on the conversion of this compound into two key monomers: biphenyl-4,4'-dicarboxylic acid and 4,4'-bis(hydroxymethyl)biphenyl. The subsequent polycondensation reactions of these monomers to form high-performance polyamides and polyesters are detailed, along with the characterization of the resulting polymers.

Monomer Synthesis from this compound

This compound is not typically used directly in polycondensation reactions. Instead, its methyl groups are first converted into more reactive functional groups, such as carboxylic acids or alcohols.

Synthesis of Biphenyl-4,4'-dicarboxylic acid

Biphenyl-4,4'-dicarboxylic acid is a key monomer for the synthesis of high-performance polyamides and polyesters. It can be synthesized from this compound via oxidation.[4]

Reaction Pathway:

Figure 1: Synthesis of Biphenyl-4,4'-dicarboxylic acid from this compound.

Experimental Protocol: Oxidation of this compound to Biphenyl-4,4'-dicarboxylic acid [5]

-